2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-25-16-8-5-9-17(26-2)19(16)20(24)21-14-7-4-6-13(12-14)15-10-11-18(27-3)23-22-15/h4-12H,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOLDESZHYZJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves several steps. One common method includes the reaction of 2,6-dimethoxybenzoic acid with appropriate amines under specific conditions. For instance, benzoic acid can be dissolved in methanol with a catalytic amount of sulfuric acid and refluxed overnight. The reaction mixture is then concentrated, diluted with water, and extracted with chloroform . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Pharmacological Applications
1. Inhibition of Enzymatic Activity
Research indicates that compounds similar to 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide exhibit inhibitory effects on specific enzymes. For instance, a related compound has been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which is implicated in various pathological conditions such as cancer and metabolic disorders . The inhibition of ENPP1 can lead to enhanced therapeutic effects in treating these diseases.
2. Antiparasitic Activity
Quantitative structure-activity relationship (QSAR) studies have demonstrated that derivatives of this compound can inhibit chitin synthesis in insects. This property is critical for developing new insecticides targeting pests like the rice stem borer (Chilo suppressalis). The effectiveness of the compound is influenced by the hydrophobicity and electronic properties of substituents on the phenyl moiety, which affect the larvicidal activity against various insect species .
3. Cytotoxic Properties
Preliminary studies suggest that compounds with a similar structure may possess cytotoxic properties against certain cancer cell lines. The mechanism involves the disruption of cellular processes through interference with specific biochemical pathways, although further research is required to establish definitive therapeutic applications .
Agricultural Applications
1. Insecticide Development
The compound's ability to inhibit chitin synthesis positions it as a candidate for developing new insecticides. Its effectiveness has been quantitatively analyzed via QSAR methods, highlighting the importance of substituent effects on larvicidal activity. This research has led to the synthesis of various analogs that exhibit enhanced activity against agricultural pests .
2. Environmental Impact
The use of such compounds in agriculture could provide a more targeted approach to pest control, potentially reducing the environmental impact associated with broad-spectrum insecticides. By focusing on specific biochemical pathways in pests, these compounds may minimize harm to beneficial insects and other non-target organisms.
Case Studies
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. For example, it inhibits chitin synthesis in insects by interfering with the enzymatic pathways involved in chitin production . The compound’s methoxy and pyridazinyl groups play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Activity Variations
Key analogs and their substituent-driven differences are summarized below:
Notes:
- Pyridazine vs.
- Trifluoromethyl vs. Methoxypyridazine : The trifluoromethyl group in ’s analog is strongly electron-withdrawing, which may improve metabolic stability but reduce solubility compared to the target compound’s pyridazine .
- Quinoxaline Derivatives: Compounds like those in prioritize bulkier substituents for kinase inhibition, suggesting the target compound’s pyridazine may balance steric bulk and hydrogen-bonding capacity for selective activity .
Physicochemical and Pharmacokinetic Profiles
- Solubility : Pyridazine’s nitrogen atoms increase hydrophilicity compared to isoxaben’s lipophilic isoxazole and branched alkyl chain. This could enhance aqueous solubility but reduce membrane permeability .
- Metabolic Stability : Methoxy groups on the benzamide core are prone to demethylation, while pyridazine rings may resist oxidative metabolism better than phenyl groups .
Biological Activity
2,6-Dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide (CAS Number: 899746-64-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H19N3O4, with a molecular weight of 365.38 g/mol. The compound features a benzamide core substituted with methoxy and pyridazinyl groups, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that related benzamide derivatives inhibited the growth of various bacterial strains, suggesting potential applications as antimicrobial agents .
Inhibition of Chitin Synthesis
A significant area of research focuses on the compound's ability to inhibit chitin synthesis in insects. A quantitative structure-activity relationship (QSAR) analysis revealed that derivatives of this compound can effectively inhibit chitin synthesis in Chilo suppressalis, a pest affecting rice crops. The study identified the concentrations required to achieve 50% inhibition (IC50), highlighting the influence of substituents on biological activity .
| Compound | IC50 (µM) | Substituent Effects |
|---|---|---|
| This compound | TBD | Halogenated groups enhance activity |
| Related Benzamide Derivative | TBD | Alkyl groups improve efficacy |
Anticancer Potential
The structural features of this compound suggest potential anticancer properties. Similar compounds containing heterocycles have been shown to interact with various molecular targets involved in cancer progression. Research into the mechanism of action indicates that such compounds may induce apoptosis in cancer cells by modulating signaling pathways .
The proposed mechanism involves the interaction with specific enzymes or receptors that are crucial for cellular functions. For instance, inhibition of chitin synthesis disrupts the structural integrity of insect exoskeletons, leading to mortality. In cancer cells, modulation of apoptotic pathways can result in reduced cell viability .
Case Studies
- Insecticidal Activity : A study evaluated the effectiveness of this compound against Chilo suppressalis. Results showed a significant reduction in larval growth upon exposure to varying concentrations of the compound.
- Anticancer Research : Another investigation focused on related compounds' effects on human cancer cell lines. Results indicated that certain derivatives exhibited cytotoxic effects at micromolar concentrations, warranting further exploration into their therapeutic potential.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,6-dimethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves a multi-step approach:
Core Formation : Cyclization of pyridazine precursors (e.g., 6-methoxypyridazine derivatives) to generate the pyridazin-3-yl moiety .
Coupling Reactions : Amide bond formation between 2,6-dimethoxybenzoyl chloride and the 3-(6-methoxypyridazin-3-yl)aniline intermediate under basic conditions (e.g., using DCC or EDC coupling agents) .
Functionalization : Introduction of methoxy groups via nucleophilic substitution or protection/deprotection strategies .
- Optimization : Critical parameters include temperature (e.g., 60–80°C for cyclization), solvent polarity (DMF or THF for coupling), and catalyst selection (e.g., Pd catalysts for cross-coupling steps). Purity is verified via HPLC and elemental analysis .
Q. How is the molecular structure of this compound characterized in academic research?
- Techniques :
- X-ray Crystallography : Utilizes SHELX software for structure refinement. Single-crystal diffraction data are collected at low temperatures (100 K) to minimize thermal motion artifacts .
- Spectroscopy :
- ¹H/¹³C NMR : Assignments of methoxy (-OCH₃) and pyridazine protons (e.g., δ 3.8–4.2 ppm for OCH₃; aromatic protons at δ 7.0–8.5 ppm) .
- HRMS : Confirmation of molecular ion peaks (e.g., [M+H]⁺ at m/z 445.1380 for analogs) .
- Data Table :
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray Diffraction | Crystallographic R-factor < 0.05 | |
| ¹H NMR | Methoxy singlet at δ 3.69 ppm (6H integration) |
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Uses software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). The pyridazine ring and methoxy groups are analyzed for hydrogen bonding and hydrophobic interactions .
- QSAR Studies : Correlates substituent effects (e.g., methoxy position) with activity. For example, 2,6-dimethoxy configurations enhance steric complementarity in enzyme pockets .
Q. What strategies resolve contradictions in crystallographic data during structure refinement?
- Challenges : Disordered solvent molecules or twinned crystals may lead to high R-factors.
- Solutions :
- SHELXL Refinement : Incorporates restraints for bond lengths/angles and applies TWIN commands for twinned data .
- Data Cross-Validation : Uses Rfree to assess model bias. Discrepancies >5% trigger re-examination of electron density maps .
Q. How does structure-activity relationship (SAR) analysis guide the optimization of this compound’s bioactivity?
- Key Modifications :
- Pyridazine Substitution : Replacing methoxy with electron-withdrawing groups (e.g., -CF₃) improves target affinity .
- Benzamide Flexibility : Introducing methyl groups on the phenyl ring reduces conformational entropy, enhancing binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in synthetic yields reported across studies?
- Root Causes : Variability in catalysts (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) or solvent purity (anhydrous vs. technical grade).
- Resolution :
- Control Experiments : Replicate reactions under standardized conditions (e.g., inert atmosphere, degassed solvents).
- Yield Optimization Tables :
| Condition | Yield Range | Reference |
|---|---|---|
| Pd(PPh₃)₄, DMF | 70–85% | |
| Pd₂(dba)₃, THF | 60–75% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
